DL-Xylose

Übersicht

Beschreibung

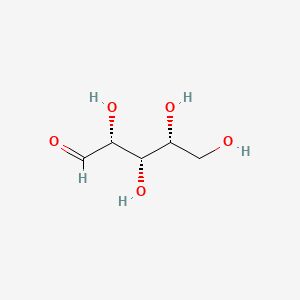

DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is a sugar that can be isolated from wood and is widely used in various applications, including as a diabetic sweetener in food and beverages . This compound is a racemic mixture of D-xylose and L-xylose, which are enantiomers.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: DL-Xylose kann durch Hydrolyse von Xylan synthetisiert werden, einem Hauptbestandteil von Hemizellulose, der in Pflanzenzellwänden vorkommt. Der Hydrolyseprozess beinhaltet den Abbau von Xylan in seine Bestandteile, einschließlich Xylose, unter Verwendung von Säuren oder Enzymen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise aus lignocellulosehaltiger Biomasse gewonnen, die vorbehandelt wird, um die komplexe Struktur von Lignocellulose aufzubrechen. Anschließend erfolgt eine enzymatische Saccharifizierung, um monomere Zucker freizusetzen, einschließlich Xylose . Der Prozess beinhaltet die Verwendung spezifischer Enzyme wie Xylanasen zur Hydrolyse von Xylan zu Xylose .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DL-Xylose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Salpetersäure zu Xylonsäure oxidiert werden.

Reduktion: Katalytische Hydrierung von this compound erzeugt Xylitol, ein häufiges Lebensmittelzusatzstoff und Süßstoff.

Isomerisierung: this compound kann unter Verwendung von Xyloseisomerase zu Xylulose isomerisiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Salpetersäure wird häufig als Oxidationsmittel verwendet.

Reduktion: Katalytische Hydrierung beinhaltet typischerweise die Verwendung von Wasserstoffgas und einem Metallkatalysator wie Nickel.

Isomerisierung: Xyloseisomerase wird unter bestimmten pH- und Temperaturbedingungen verwendet, um Xylose in Xylulose umzuwandeln.

Hauptprodukte:

Xylonsäure: aus Oxidation.

Xylitol: aus Reduktion.

Xylulose: aus Isomerisierung

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

DL-Xylose is a racemic mixture of D-xylose and L-xylose, with the molecular formula and a molar mass of 150.13 g/mol. It is primarily derived from the hydrolysis of hemicellulose, a component found in plant materials such as wood and straw . The compound is characterized by its five hydroxyl groups and a carbonyl group, which contribute to its reactivity and utility in various applications.

Food Industry Applications

Sweetener Production : this compound is used as a precursor for xylitol, a low-calorie sugar substitute that does not spike blood glucose levels, making it suitable for diabetic-friendly products .

Flavor Enhancer : In food processing, this compound enhances flavor profiles while providing sweetness without the calories associated with traditional sugars .

Pharmaceutical Applications

Drug Development : this compound serves as an important intermediate in organic synthesis, facilitating the development of various pharmaceutical compounds. Its metabolism pathway has implications for drug design, particularly in understanding how certain compounds are processed in the body .

Clinical Testing : The D-xylose absorption test is utilized to assess intestinal absorption capabilities. This test measures the amount of D-xylose in urine after ingestion, helping diagnose malabsorption conditions .

Biofuel Production

Recent advancements have highlighted the potential of engineered yeast strains that can ferment xylose into ethanol efficiently. For instance, a robust strain of Saccharomyces cerevisiae has been developed to convert xylose from lignocellulose hydrolysates into ethanol with high yields . This application is crucial for sustainable biofuel production, as it utilizes agricultural waste products.

Health Benefits

Research indicates that this compound may exert anti-diabetic effects by regulating blood glucose levels and promoting pancreatic regeneration. In animal studies, supplementation with D-xylose resulted in lower fasting serum glucose levels and improved pancreatic tissue structure compared to control groups . These findings suggest potential therapeutic applications for managing diabetes.

Case Studies

Wirkmechanismus

DL-Xylose is similar to other monosaccharides such as arabinose and glucose:

Uniqueness: this compound is unique in its ability to be converted into xylitol, a low-calorie sweetener, and its potential use in biofuel production due to its abundance in lignocellulosic biomass .

Vergleich Mit ähnlichen Verbindungen

DL-Xylose ähnelt anderen Monosacchariden wie Arabinose und Glucose:

Eindeutigkeit: this compound ist einzigartig in seiner Fähigkeit, in Xylitol, einen kalorienarmen Süßstoff, umgewandelt zu werden, und seiner potenziellen Verwendung bei der Biokraftstoffproduktion aufgrund seiner Häufigkeit in lignocellulosehaltiger Biomasse .

Ähnliche Verbindungen:

- D-Xylose

- L-Xylose

- Arabinose

- Glucose

Die Vielseitigkeit von this compound und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Bereichen.

Biologische Aktivität

DL-Xylose, a sugar alcohol derived from the xylose family, has garnered attention in various biological studies for its metabolic pathways and physiological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Metabolism and Pathways

This compound is primarily metabolized through the D-xylose degradation pathway. Research indicates that D-xylose is oxidized to α-ketoglutarate in organisms such as Haloferax volcanii, involving several key enzymes: D-xylose dehydrogenase, xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase. Deletion mutants lacking these enzymes exhibit impaired growth on D-xylose, underscoring the importance of these metabolic pathways in utilizing this sugar .

Impact on Glucose Metabolism

A significant body of research has explored the effects of D-xylose on glucose metabolism. In a study involving STZ-NA-treated rats, D-xylose supplementation resulted in:

- Reduced Fasting Serum Glucose Levels : Statistically significant reductions were observed (p < 0.05).

- Increased Insulin Levels : Insulin secretion was enhanced compared to controls.

- Histopathological Improvements : Pancreatic tissues showed less necrosis and improved structure with D-xylose treatment .

These findings suggest that D-xylose may play a role in regulating blood glucose levels and improving pancreatic function.

Intestinal Health and Phage Induction

Recent studies have highlighted the role of D-xylose in promoting intestinal health. In vitro experiments demonstrated that D-xylose induces prophage production in E. coli, with concentrations correlating positively with phage DNA copy numbers. Dietary supplementation in mice showed a substantial increase in phage production, indicating a potential regulatory role for D-xylose in gut microbiota dynamics .

Case Study 1: Diabetic Rats

In a controlled study, diabetic rats were administered varying doses of D-xylose. The results indicated:

| Parameter | Control Group | Xylo 10 Group | P-value |

|---|---|---|---|

| Fasting Serum Glucose (mg/dL) | 250 ± 20 | 210 ± 15 | <0.05 |

| Insulin Secretion (μU/mL) | 15 ± 3 | 24 ± 4 | <0.01 |

| PEPCK Expression (Relative Units) | 3.0 | 2.2 | <0.05 |

This data illustrates the beneficial effects of D-xylose on glucose metabolism and pancreatic health .

Case Study 2: Prophage Induction in Mice

In another study focusing on gut health, mice supplemented with D-xylose displayed:

| Phage Type | Control Copies/100 mg Feces | Xylo Group Copies/100 mg Feces | Fold Increase |

|---|---|---|---|

| Φ1 | 3.33 × 10^6 | 3.62 × 10^7 | 10.87 |

| Φ2 | 1.81 × 10^8 | 3.21 × 10^9 | 17.7 |

| Φ3 | 3.0 × 10^9 | 2.76 × 10^10 | 9.2 |

These results support the hypothesis that D-xylose enhances phage induction, potentially influencing microbial balance within the gut .

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.